![molecular formula C19H15F3N2O3S B2956245 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097858-25-6](/img/structure/B2956245.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of compounds structurally similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide focuses on the development of novel synthetic methodologies. For instance, photoinduced direct oxidative annulation techniques have been explored to access highly functionalized polyheterocyclic compounds, leveraging the unique reactivity of furan and thiophene moieties (Zhang et al., 2017). Additionally, chemoselective protection strategies for heteroaromatic aldehydes, aiming to preserve the functional integrity of such compounds while facilitating further chemical transformations, have been investigated (Carpenter & Chadwick, 1985).
Material Applications
Compounds containing furan and thiophene units have shown promising applications in material science, particularly in the development of conducting polymers and dye-sensitized solar cells. Phenothiazine derivatives with furan and thiophene linkers have demonstrated significant improvements in solar energy conversion efficiency, highlighting the impact of conjugated linkers on device performance (Kim et al., 2011). Similarly, novel hybrid polymers featuring thiophenylanilino and furanylanilino backbones have been synthesized, offering potential for electroactive films and electronic applications (Baldwin et al., 2008).
Catalytic Properties
The catalytic properties of compounds structurally related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide have been explored in various chemical reactions. For example, metal-free syntheses of polysubstituted pyrroles using surfactants in aqueous media have been developed, showcasing the versatility of furan and thiophene derivatives in facilitating organic transformations (Kumar, Rāmānand, & Tadigoppula, 2017). Moreover, the electrochemical copolymerization of furan and thiophene has been studied, revealing insights into the synthesis of copolymers with potential applications in conducting materials and electrochromic devices (Li et al., 2004).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-4-1-2-5-15(14)24-18(26)17(25)23-10-13(12-7-9-28-11-12)16-6-3-8-27-16/h1-9,11,13H,10H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPXBHUQNWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide |
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